2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8,11H,5-6H2,1H3 |
InChI Key |
DMDYSMUFKSZMTC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization and Functionalization
A common route involves initial synthesis of the imidazo[1,2-a]pyridine core followed by introduction of the N-methylethan-1-amine side chain:
- The imidazo[1,2-a]pyridine precursor is prepared via condensation of 2-aminopyridine with α-haloketones or nitriles.
- The intermediate is then subjected to nucleophilic substitution or reductive amination to attach the N-methylethan-1-amine moiety.
- For example, a procedure from patent WO2018008929A1 describes dissolving the precursor in ethanol, treating with aqueous sodium hydroxide at 80°C for 2 hours, then acidifying to isolate the product with high yield (85%).
Iodine-Catalyzed Oxidative Cyclization
Iodine or molecular iodine acts as a catalyst in aqueous or organic media to promote the formation of the imidazo[1,2-a]pyridine ring and facilitate C–N bond formation:
- A typical reaction involves mixing 2-aminopyridine derivatives with aryl ketones and iodine under ultrasonic irradiation or stirring at room temperature in water.
- The reaction proceeds rapidly (30 minutes to a few hours), yielding 2-arylimidazo[1,2-a]pyridine derivatives.
- This method is environmentally benign, avoids heavy metals, and is applicable to scale-up.
Visible Light-Induced Aminomethylation
A novel and mild approach uses visible light to promote decarboxylative coupling of N-arylglycine with imidazo[1,2-a]pyridine derivatives:
- This method requires no photosensitizers or additives, using atmospheric oxygen as the oxidant.
- Under light irradiation, N-arylglycine undergoes decarboxylation and couples with the imidazo[1,2-a]pyridine core to form amine-methylated products.
- This strategy offers mild reaction conditions, simplicity, and environmental friendliness, suitable for larger-scale synthesis.
Two-Step Synthesis via N-Propargylaminopyridines
- N-Propargylaminopyridines undergo base-promoted cyclization to yield imidazo[1,2-a]pyridines.
- This method is efficient, mild, and practical, providing moderate to good yields.
- Subsequent functionalization introduces the N-methylethan-1-amine substituent.
Detailed Research Findings and Data
Yield and Purity
- The base-mediated method reported an 85% yield of the target compound as a white solid after purification.
- Iodine-catalyzed methods typically afford yields ranging from 70% to 90%, with product purity confirmed by chromatographic techniques.
- Visible light-induced methods offer comparable yields with simpler workup and environmentally friendly conditions.
Characterization
Scalability and Environmental Impact
- The visible light-induced and iodine-catalyzed methods are particularly noted for their scalability and green chemistry credentials, avoiding toxic metals and harsh reagents.
- Base-mediated methods, while efficient, require careful handling of strong bases and acidification steps.
Summary Table of Key Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine is a compound of interest in medicinal chemistry and drug design because of its potential therapeutic properties. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities . The uniqueness of this compound lies in its N-methylated ethylamine side chain modification, which may enhance its solubility and bioavailability compared to other derivatives, potentially leading to improved pharmacological profiles and lower toxicity.
Scientific Research Applications
While specific applications and case studies for this compound are not detailed in the provided search results, research suggests potential applications based on the properties of similar compounds:
- Biological activities Imidazo[1,2-a]pyridines are recognized for their significant biological activities. Research indicates that 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine may exhibit certain biological activities.
- Functionalization The direct functionalization of imidazo[1,2-a]pyridines has been considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Medicinal chemistry Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine heterocyclic moiety is commonly found in medicinal chemistry leads and drugs .
Potential Research Avenues
Studies focusing on the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. Investigations could include:
- Assessing target engagement
- Evaluating efficacy in disease models
- Profiling the safety and toxicity
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Basic structure without substitution | |
| N-Methylimidazo[1,2-a]pyridine | Contains an additional methyl group on nitrogen | |
| 3-Aminoimidazo[1,2-a]pyridine | Features an amino group at the C3 position |
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold accommodates diverse substituents, leading to variations in physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison of 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine with structurally related analogs.
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Comparative Insights:
Substituent Effects on Lipophilicity: The t-butyl and bromophenyl groups in XOWVOX and KOXGEM significantly increase lipophilicity (logP > 3), whereas the N-methyl ethylamine group in the target compound offers moderate hydrophilicity (predicted logP ~1.5) .
Functional Group Influence on Bioactivity: Acetamide derivatives (e.g., Zolpidem) demonstrate sedative-hypnotic effects via GABA_A receptor modulation, while the ethylamine group in the target compound may favor interactions with amine-specific targets (e.g., GPCRs) .
Synthetic Accessibility :
- The two-step synthesis from N-(prop-2-yn-1-yl)pyridin-2-amines contrasts with the iodine-catalyzed methods for imidazo[1,2-a]pyrazines , highlighting scaffold-dependent optimization challenges.
Physicochemical Properties :
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine has superior aqueous solubility compared to the target compound, attributed to its smaller heterocyclic core and lower molecular weight.
Research Findings and Implications
- Drug Design : The N-methyl ethylamine side chain in the target compound offers a balance between hydrophilicity and structural flexibility, making it a candidate for central nervous system (CNS) drug development if BBB permeability is optimized .
- SAR Trends : Bulkier substituents (e.g., t-butyl in XOWVOX) improve metabolic stability but may reduce solubility, whereas polar groups (e.g., acetamide in Zolpidem) enhance target engagement .
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its anthelmintic properties and interactions with cholinergic receptors.
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves various catalytic methods. For instance, a copper-catalyzed reaction of 2-aminopyridines with various electrophiles has been reported to yield high yields of these compounds under mild conditions . The specific synthesis of this compound can be achieved through similar methodologies, emphasizing the versatility of imidazo[1,2-a]pyridine chemistry.
Anthelmintic Properties
Recent studies have identified this compound as a promising anthelmintic agent. In a study focused on the livestock parasite Haemonchus contortus, this compound demonstrated significant paralysis effects on stage 3 larvae at concentrations as low as 31.25 µM. This activity was linked to its interaction with nicotinic acetylcholine receptors (nAChRs), specifically targeting the levamisole-sensitive nAChR subtypes (L-nAChRs) .
The mechanism by which this compound exerts its anthelmintic effects involves:
- Cholinergic Receptor Modulation : The compound acts as an antagonist at cholinergic receptors, disrupting normal neuromuscular function in parasites.
- Electrophysiological Effects : Electrophysiological measurements indicated that the compound affects the cholinergic signaling pathways in H. contortus, leading to paralysis and subsequent death of the larvae .
Case Studies
| Study | Compound Tested | Target Organism | Key Findings |
|---|---|---|---|
| Ouattara et al. (2017) | 5e (related to this compound) | Haemonchus contortus | Induced paralysis at 31.25 µM; antagonistic effect on L-AChR receptors. |
| Enguehard-Gueiffier et al. (2017) | Various imidazo[1,2-a]pyridine derivatives | H. contortus | Identified structure-activity relationships; highlighted potential for developing new anthelmintics. |
Research Findings
Research has shown that imidazo[1,2-a]pyridine derivatives possess a wide range of biological activities beyond anthelmintic effects:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Certain compounds have shown promise in inhibiting cancer cell proliferation in vitro.
Q & A
Q. What are the most efficient synthetic routes for 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine?
- Methodological Answer : The compound can be synthesized via multi-component reactions, tandem coupling, or stepwise protocols.
-
Solvent-free multi-component synthesis : Reddy et al. developed a green protocol using a tetraethylene glycol-bridged catalyst under solvent-free conditions, yielding N-methyl derivatives without chromatography .
-
Fe-catalyzed tandem coupling : Hao Yan’s method employs FeCl₂ to facilitate Michael addition and cyclization between 2-aminopyridines and nitroolefins, achieving high diversity in derivatives .
-
Two-step synthesis : Sucunza et al. reported a practical approach starting from N-(prop-2-yn-1-yl)pyridin-2-amines, involving cyclization and functionalization .
Table 1: Comparison of Synthetic Methods
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to verify substituent positions and amine proton environments (e.g., methyl group at ~δ 2.3 ppm) .
- IR Spectroscopy : Identifies N-H stretching (3200-3400 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations (1600-1500 cm⁻¹) .
- Mass Spectrometry (TOF-MS) : Confirms molecular weight and fragmentation patterns, critical for purity assessment .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Anticancer : Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate derivatives inhibit kinase pathways via π-π stacking interactions .
- Antimicrobial : Schiff base derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Neuroprotective : Structural analogs show modulation of GABA receptors in computational studies .
Advanced Research Questions
Q. How do catalytic systems influence yield and selectivity in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Catalyst choice impacts reaction pathways and byproduct formation:
- FeCl₂ vs. FeCl₃ : FeCl₂ promotes tandem coupling via radical intermediates, while FeCl₃ favors cyclization through Lewis acid activation .
- PIDA-mediated migration : Patel et al. demonstrated aziridine intermediate formation for N-functionalization, achieving 35–93% yields .
- Contradictions : FeCl₃ outperforms AlCl₃ and ZnCl₂ in nitroolefin cyclization due to superior electrophilicity .
Q. How can computational methods (e.g., DFT) elucidate reactivity and stability?
- Methodological Answer :
- DFT Studies : Darweesh et al. analyzed electron density maps to predict nucleophilic attack sites on the imidazo[1,2-a]pyridine core .
- Molecular Dynamics : Simulated solvent interactions reveal stability in polar aprotic solvents (e.g., DMF) but hydrolysis in aqueous media .
- Docking Studies : Used to identify binding affinities for kinase targets (e.g., EGFR), guiding SAR optimization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies arise from assay conditions and substituent effects:
- Substituent Analysis : Electron-withdrawing groups (e.g., Br at position 6) enhance anticancer activity but reduce solubility .
- Assay Standardization : Compare IC₅₀ values under consistent pH/temperature (e.g., pH 7.4 vs. 6.5 alters protonation states) .
- Meta-Analysis : Cross-reference cytotoxicity data with structural analogs (e.g., 3-fluoro derivatives) to identify trends .
Q. How can synthetic protocols be optimized for scale-up?
- Methodological Answer :
- Catalyst Recycling : Reddy’s PEG-based catalyst retains >90% activity after 7 cycles, reducing costs .
- Flow Chemistry : Santra’s nitroolefin cyclization adapts to continuous flow, improving throughput by 3× .
- Byproduct Mitigation : Solvent-free conditions minimize waste, while FeCl₃ filtration avoids column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
